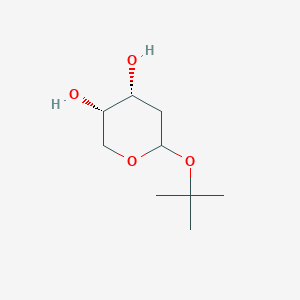![molecular formula C10H11BN2O2 B1403882 [3-(1-méthyl-1H-pyrazol-5-yl)phényl]acide boronique CAS No. 1487353-35-4](/img/structure/B1403882.png)
[3-(1-méthyl-1H-pyrazol-5-yl)phényl]acide boronique
Vue d'ensemble
Description
[3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid: is an organic compound with the molecular formula C10H11BN2O2 and a molecular weight of 202.02 g/mol . It is a boronic acid derivative, which is a class of compounds known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Applications De Recherche Scientifique
Chemistry:
Biology and Medicine:
Drug Development: The compound is explored for its potential in drug development due to its ability to form stable complexes with biological molecules.
Biological Probes: It is used in the design of biological probes for imaging and diagnostic purposes.
Industry:
Mécanisme D'action
Target of Action
Boronic acids are generally known to interact with various enzymes and receptors in the body, often acting as inhibitors .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which can lead to changes in their function .
Biochemical Pathways
Boronic acids are known to be involved in various biochemical pathways due to their ability to interact with different biological targets .
Pharmacokinetics
Boronic acids are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
The interaction of boronic acids with their targets can lead to changes in cellular processes, potentially leading to therapeutic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can affect the stability and activity of boronic acids .
Analyse Biochimique
Biochemical Properties
[3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid plays a significant role in biochemical reactions, particularly in the field of enzyme inhibition. This compound is known to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with serine proteases, where [3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid acts as an inhibitor by forming a reversible covalent bond with the active site serine residue. This interaction is crucial for studying the enzyme’s mechanism and for developing potential therapeutic agents targeting serine proteases .
Cellular Effects
The effects of [3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, [3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This inhibition can result in changes in gene expression profiles and metabolic flux, ultimately affecting cellular growth and proliferation .
Molecular Mechanism
At the molecular level, [3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid group of the compound forms reversible covalent bonds with diols and hydroxyl groups present in enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the target enzyme. Additionally, [3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that [3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid is relatively stable under physiological conditions, but it can undergo hydrolysis over extended periods. This degradation can lead to a gradual decrease in its inhibitory activity, necessitating the use of fresh preparations for prolonged experiments .
Dosage Effects in Animal Models
The effects of [3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to desired therapeutic outcomes. At high doses, [3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid can cause adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to off-target interactions and the accumulation of the compound in specific tissues .
Metabolic Pathways
[3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels and energy production. Additionally, [3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid can affect the activity of enzymes involved in amino acid metabolism, further influencing cellular metabolic processes .
Transport and Distribution
Within cells and tissues, [3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid is transported and distributed through specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carriers and can bind to intracellular proteins that facilitate its localization to specific cellular compartments. This transport and distribution are essential for the compound’s bioavailability and efficacy in biochemical reactions .
Subcellular Localization
The subcellular localization of [3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its biochemical effects. For example, [3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid can localize to the nucleus and interact with transcription factors, thereby modulating gene expression. Additionally, the compound can be targeted to mitochondria, affecting mitochondrial function and energy production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid typically involves the reaction of 3-(1-methyl-1H-pyrazol-5-yl)phenylboronic acid with appropriate reagents under controlled conditions. One common method is the palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the catalytic systems used .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Phenols, quinones.
Reduction: Alcohols, other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
- [3-(3-hydroxypropyl)phenyl]boronic acid
- 4-Phenoxyphenylboronic acid
- 3-Aminophenylboronic acid
- 4-Aminophenylboronic acid hydrochloride
- 4-Acetylphenylboronic acid
- 4-Formylphenylboronic acid
- 2-Hydroxyphenylboronic acid
- 3-Methoxyphenylboronic acid
- 4-Aminophenylboronic acid pinacol ester
- 4-Aminocarbonylphenylboronic acid
Uniqueness: What sets [3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid apart from similar compounds is its unique structure, which combines a pyrazole ring with a boronic acid group. This combination imparts specific reactivity and binding properties that are valuable in various chemical and biological applications .
Propriétés
IUPAC Name |
[3-(2-methylpyrazol-3-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O2/c1-13-10(5-6-12-13)8-3-2-4-9(7-8)11(14)15/h2-7,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISQEUJMQDFZKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC=NN2C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


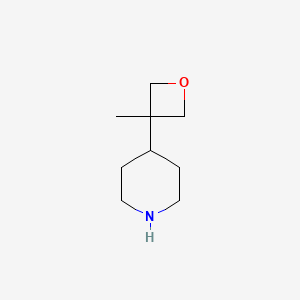

![3-ethoxycarbonylpyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1403806.png)
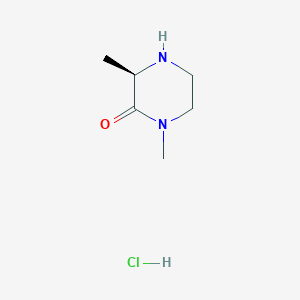
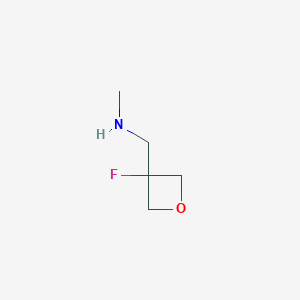
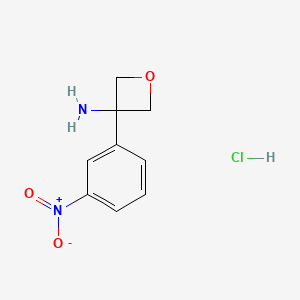
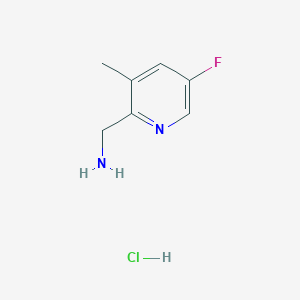
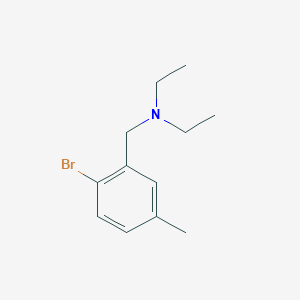
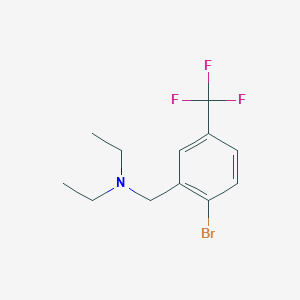
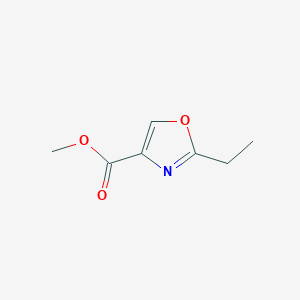
![Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride](/img/structure/B1403818.png)
![endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane](/img/structure/B1403819.png)
![(1R,5S)-3-Boc-6-oxa-3-azabicyclo-[3.2.1]octane-8-one](/img/structure/B1403821.png)
